

Spectroscopic Profile of 3-Bromocyclobutanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromocyclobutanone

Cat. No.: B1528419

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This guide provides a comprehensive overview of the spectroscopic data for **3-Bromocyclobutanone** (CAS No. 23761-24-2), a key intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for **3-Bromocyclobutanone** are presented below.

1.1. ^1H NMR Data

The ^1H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule. The data, acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent, is summarized in Table 1.[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
3.43-3.52	multiplet	-	2H	CH ₂ adjacent to C=O
3.72-3.81	multiplet	-	2H	CH ₂ adjacent to CHBr
4.54	triplet of triplets	7.9, 5.0	1H	CHBr

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum was recorded at 101 MHz in CDCl₃.^{[1][2]} The observed chemical shifts are detailed in Table 2.

Chemical Shift (δ) ppm	Assignment
29.0	CHBr
60.4	CH ₂
203.2	C=O

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of neat **3-Bromocyclobutanone** displays several key absorption bands, as listed in Table 3.^[1]

Wavenumber (cm ⁻¹)	Functional Group Assignment
1787	C=O (carbonyl) stretch in a strained ring
1372	CH ₂ wag
1233	C-C stretch
1139	CH ₂ twist
1084	C-C stretch
996	CH ₂ rock
967	CH ₂ rock
838	C-H bend
700	C-Br (carbon-bromine) stretch

The carbonyl stretching frequency at 1787 cm⁻¹ is characteristic of a ketone within a four-membered ring, with the ring strain causing a shift to a higher wavenumber compared to acyclic ketones.^[1] The presence of a C-Br bond is indicated by the absorption at 700 cm⁻¹.^[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **3-Bromocyclobutanone** shows several characteristic fragments, which are summarized in Table 4.^[1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
41.0339	100	[C ₃ H ₅] ⁺
69.0335	60.99	[C ₄ H ₅ O] ⁺
118.9489	5.83	[M-HBr] ⁺ or [C ₄ H ₄ O] ⁺
120.9484	6.73	[M-CO] ⁺ or [C ₃ H ₅ Br] ⁺

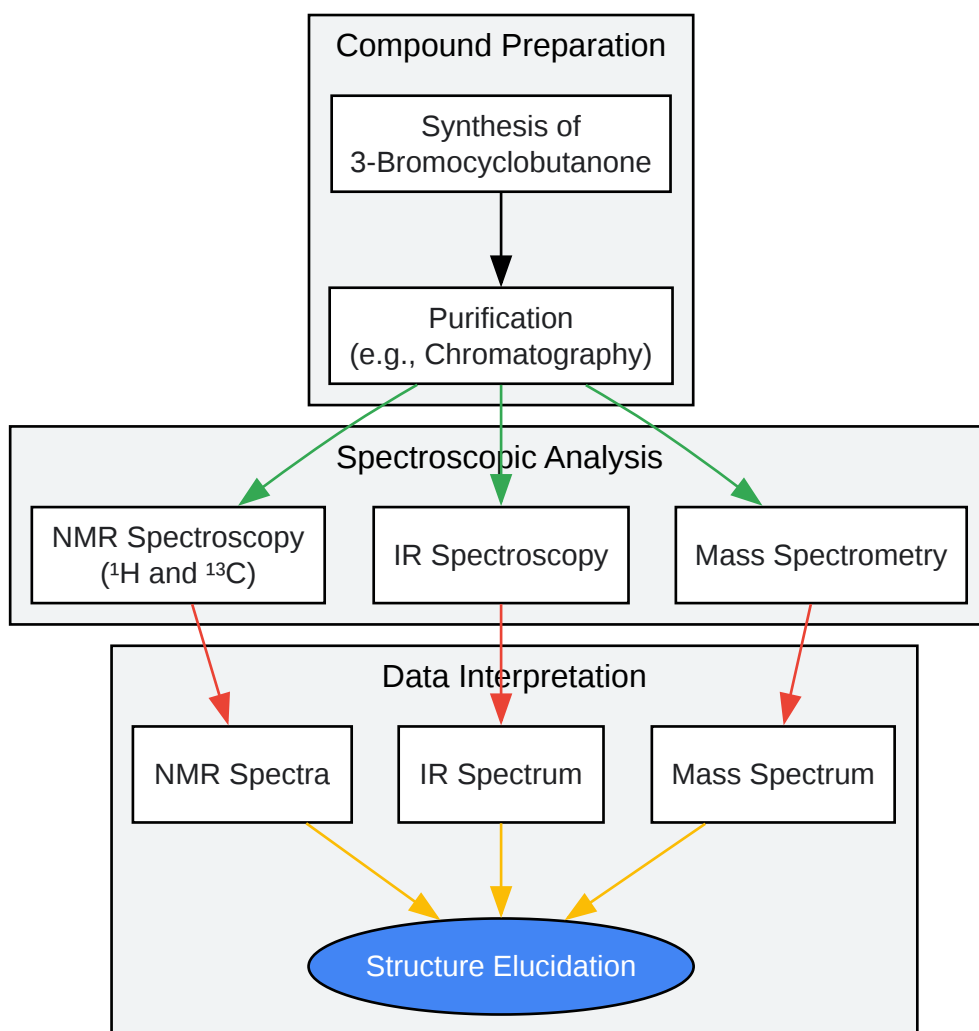
Experimental Protocols

The spectroscopic data presented in this guide were obtained from purified **3-Bromocyclobutanone**. The compound was purified by silica gel chromatography.^[1]

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on 400 MHz and 101 MHz spectrometers, respectively.^[1] Samples were dissolved in deuterated chloroform (CDCl_3).
- IR Spectroscopy: The infrared spectrum was obtained from a neat sample of the compound.^[1]
- Mass Spectrometry: The mass spectrum was recorded to obtain the mass-to-charge ratios and relative intensities of the fragments.^[1] The specific ionization technique was not detailed in the source literature.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Bromocyclobutanone**.



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Caption: Workflow for Spectroscopic Analysis of **3-Bromocyclobutanone**.

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References

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